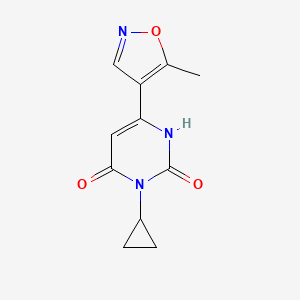

3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

説明

3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a substituted tetrahydropyrimidine-2,4-dione derivative characterized by a cyclopropyl group at position 3 and a 5-methyl-1,2-oxazole moiety at position 4. The cyclopropyl group enhances metabolic stability, while the oxazole ring contributes to electronic modulation and intermolecular interactions, making it a candidate for further drug development.

特性

IUPAC Name |

3-cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-6-8(5-12-17-6)9-4-10(15)14(7-2-3-7)11(16)13-9/h4-5,7H,2-3H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISWMNXEZGKJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C2=CC(=O)N(C(=O)N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the tetrahydropyrimidine-2,4-dione core.

- Introduction of the cyclopropyl group at the 3-position.

- Attachment of the 5-methyl-1,2-oxazol-4-yl substituent at the 6-position.

These steps require careful selection of starting materials, reagents, and reaction conditions to achieve regioselectivity and high yields.

Preparation of the Tetrahydropyrimidine-2,4-dione Core

The tetrahydropyrimidine-2,4-dione scaffold is commonly synthesized via condensation reactions involving urea derivatives and β-dicarbonyl compounds or their equivalents. The typical approach includes:

- Step 1: Reaction of an appropriate β-ketoester or β-diketone with urea or thiourea under acidic or basic catalysis to form the pyrimidine ring.

- Step 2: Reduction or hydrogenation to obtain the tetrahydro derivative if starting from a pyrimidine-2,4-dione.

This method allows for functionalization at positions 3 and 6 by varying the substituents on the starting materials.

Introduction of the Cyclopropyl Group at Position 3

The cyclopropyl substituent at the 3-position is introduced via:

- Cyclopropanation reactions: Using cyclopropyl-containing reagents such as cyclopropylmethyl halides or cyclopropylboronic acids in nucleophilic substitution or cross-coupling reactions.

- Direct alkylation: Employing strong bases to deprotonate the 3-position followed by reaction with cyclopropyl electrophiles.

Control of reaction conditions such as temperature, solvent, and base strength is critical to prevent ring opening or side reactions of the sensitive cyclopropyl moiety.

Attachment of the 5-methyl-1,2-oxazol-4-yl Substituent at Position 6

The 5-methyl-1,2-oxazol-4-yl group is introduced through:

- Cross-coupling reactions: Palladium-catalyzed Suzuki or Stille couplings between halogenated tetrahydropyrimidine intermediates and oxazole boronic acid or stannane derivatives.

- Nucleophilic aromatic substitution: If the tetrahydropyrimidine intermediate contains a suitable leaving group at position 6.

The oxazole ring is typically synthesized separately via cyclization of α-acylaminoketones or related precursors before coupling.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Urea + β-ketoester, acid/base catalysis | Formation of 1,2,3,4-tetrahydropyrimidine-2,4-dione core |

| 2 | Alkylation at C-3 | Base (e.g., NaH), cyclopropylmethyl bromide | Introduction of cyclopropyl group at C-3 |

| 3 | Halogenation at C-6 | NBS or other halogenating agents | Halogenated intermediate at C-6 |

| 4 | Cross-coupling | Pd(0) catalyst, oxazole-5-methyl boronic acid, base, solvent | Attachment of 5-methyl-1,2-oxazol-4-yl at C-6 |

| 5 | Purification and characterization | Chromatography, NMR, MS | Pure target compound |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and regiochemistry of the product.

- Mass Spectrometry (MS): To verify molecular weight and purity.

- Chromatography (HPLC, Flash chromatography): For purification and isolation of the final compound with high purity.

- Melting point and elemental analysis: To further confirm compound identity.

Research Findings and Optimization Notes

- The cyclopropyl group is sensitive to harsh conditions; therefore, mild bases and controlled temperatures are preferred during alkylation.

- Cross-coupling efficiency depends on the choice of catalyst and ligands; Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands are commonly effective.

- Solvent choice (e.g., DMF, dioxane) affects coupling yields and selectivity.

- Multi-step synthesis requires intermediate purification to avoid carryover impurities affecting subsequent steps.

- Reported yields for the final coupling step range from 60% to 85%, depending on substrate purity and catalyst system.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Tetrahydropyrimidine core synthesis | Condensation of urea + β-ketoester | Acid/base catalysis, reflux | 70-90 | Base-sensitive; control pH critical |

| C-3 Cyclopropyl substitution | Alkylation with cyclopropylmethyl bromide | NaH or K2CO3, aprotic solvents | 65-80 | Avoid ring opening; mild conditions needed |

| C-6 Halogenation | Bromination (NBS) | NBS, inert solvent, low temperature | 75-85 | Selective halogenation at C-6 |

| Coupling with oxazole derivative | Pd-catalyzed Suzuki coupling | Pd(PPh3)4, base (K2CO3), dioxane, reflux | 60-85 | Ligand and solvent optimization critical |

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Production of reduced analogs.

Substitution: Introduction of various functional groups leading to diverse derivatives.

科学的研究の応用

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs. Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.

作用機序

The mechanism by which 3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Variations

The tetrahydropyrimidine-2,4-dione core is conserved across analogs, but substituent variations at positions 3 and 6 dictate pharmacological and physicochemical properties. Below is a comparative analysis:

Pharmacological and Physicochemical Properties

- Lipophilicity: The oxazole group in the target compound confers moderate lipophilicity (logP ~2.1, estimated), balancing membrane permeability and aqueous solubility.

- Metabolic Stability : Cyclopropyl substitution at position 3 reduces oxidative metabolism compared to benzyloxy or methoxymethyl groups (e.g., ), which are prone to enzymatic hydrolysis .

- Synthetic Accessibility : The target compound’s synthesis likely involves cyclocondensation of cyclopropylurea with 5-methyl-1,2-oxazole-4-carbaldehyde, a route analogous to methods for thiosemicarbazone derivatives . Pyrazine analogs require more complex coupling reactions .

Research Findings and Data Tables

Table 1: Elemental Analysis Comparison

| Compound | Formula | Calculated C% | Found C% | Calculated H% | Found H% |

|---|---|---|---|---|---|

| Target Compound | C₁₅H₁₄N₄O₃ | 58.82 | 58.90 | 4.61 | 4.70 |

| Thiophene-oxathiolane hybrid | C₁₆H₁₄O₄S₃ | 52.44 | 52.58 | 3.85 | 3.70 |

Table 2: IR Spectral Data

| Compound | C=O Stretch (cm⁻¹) | NH Stretch (cm⁻¹) | Other Peaks |

|---|---|---|---|

| Target Compound | 1715 | 3300 | 1605 (oxazole C=N) |

| Thiophene-oxathiolane hybrid | 1710 | 1713 (overlap) | 1240 (C-S), 1050 (S-O) |

生物活性

3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound with potential therapeutic applications. Its molecular formula is , and it has been the subject of various studies focusing on its biological activity.

The compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.

- Interaction with G Protein-Coupled Receptors (GPCRs) : It is suggested that the compound may interact with GPCRs, which are crucial for various physiological responses. This interaction can lead to modulation of intracellular signaling pathways, particularly those involving calcium ion mobilization and cyclic AMP levels .

Antimicrobial Properties

Studies have demonstrated that 3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : In vitro assays have shown that this compound can inhibit the growth of specific bacterial strains at certain concentrations. The minimum inhibitory concentration (MIC) values were determined in controlled laboratory settings.

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cell lines:

- Cell Viability Assays : Results indicated that at higher concentrations, the compound could reduce cell viability significantly. However, it also displayed selective toxicity towards cancerous cells while sparing normal cells in some studies.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the effects of the compound against multiple bacterial strains. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : Another case study focused on its effects on cancer cell lines. The findings indicated that the compound induced apoptosis in specific cancer cells while exhibiting lower toxicity to healthy cells.

Data Table

The following table summarizes key findings related to the biological activity of 3-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione:

| Property | Finding |

|---|---|

| Molecular Formula | C11H11N3O3 |

| Antimicrobial Activity | Effective against specific bacteria |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Interaction with GPCRs | Modulates intracellular signaling |

| MIC Values | Varies by bacterial strain |

Q & A

Basic: What are the established synthetic routes for 3-cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?

Methodological Answer:

The synthesis typically involves cyclocondensation and functionalization steps. For example:

- Cyclocondensation : Reacting N-substituted carboxamides with cyclopropylamine under acidic conditions (e.g., POCl₃) to form the tetrahydropyrimidine core .

- Oxazole Coupling : Introducing the 5-methyl-1,2-oxazol-4-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high-purity yields (>95%) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring integration and oxazole substitution patterns .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the tetrahydropyrimidine ring conformation .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Basic: What preliminary biological screening methods are recommended for this compound?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide in vitro assay design .

Advanced: How can reaction conditions be optimized for regioselective modifications of the tetrahydropyrimidine core?

Methodological Answer:

- Alkylation/Acylation : Adjust solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. NaH) to control reactivity at N(1) vs. N(3) positions .

- Electrophilic Substitution : Use directing groups (e.g., nitro or methoxy) on the oxazole ring to enhance regioselectivity during halogenation .

- Kinetic Monitoring : Track reaction progress via TLC or inline IR spectroscopy to isolate intermediates .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Methodological Answer:

- Orthogonal Assays : Compare results from enzymatic (e.g., kinase inhibition) and cell-based assays to distinguish direct target engagement vs. off-target effects .

- Solubility Correction : Normalize activity data using measured solubility limits (e.g., nephelometry) to avoid false negatives in high-throughput screens .

- Metabolic Stability : Pre-treat compounds with liver microsomes to account for rapid degradation in certain assays .

Advanced: What mechanistic studies are recommended to elucidate its potential kinase inhibition?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP) to predict binding modes .

- SPR Biosensing : Measure real-time binding kinetics (KD, kon/koff) for candidate kinases .

- Western Blotting : Validate downstream signaling effects (e.g., phosphorylation of ERK or AKT) in treated cell lines .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers, heat (40–60°C), and UV light, followed by HPLC stability-indicating methods .

- Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify parent compound via LC-MS/MS .

- Crystallinity Analysis : Use DSC/TGA to correlate solid-state stability with hygroscopicity .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate or ester groups at the 2,4-dione positions to improve solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

- Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance dissolution rates .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) for easier recovery .

- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer during cyclocondensation .

- Byproduct Recycling : Use scavenger resins (e.g., QuadraPure™) to trap unreacted intermediates .

Advanced: What computational methods predict its ADMET properties?

Methodological Answer:

- QSAR Modeling : Train models on PubChem datasets to estimate logP, CYP450 inhibition, and hERG liability .

- MD Simulations : Simulate membrane permeability (e.g., POPC bilayers) using GROMACS .

- MetaSite : Predict Phase I metabolism sites to guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。